molecular formula C14H11ClF3NO3S B2614267 N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide CAS No. 670271-98-4

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide

Cat. No.: B2614267
CAS No.: 670271-98-4
M. Wt: 365.75
InChI Key: VMISTZONTJOIEL-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • 4-chlorophenyl isocyanate
  • 4-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-2-4-11(8-10)23(20,21)19-9-5-6-13(15)12(7-9)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMISTZONTJOIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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